3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one
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Overview
Description
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is a quinazoline derivative with a hydroxypropyl and mercapto group attached to the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves the reaction of 2-mercaptoquinazolin-4(3H)-one with 2-hydroxypropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The hydroxypropyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reactants used.
Scientific Research Applications
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is not well-studied. it is believed that the compound may interact with specific molecular targets, such as enzymes or receptors, through its quinazoline core and functional groups. These interactions could modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoquinazolin-4(3H)-one: Lacks the hydroxypropyl group.
3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one: Similar structure but with a shorter hydroxyalkyl chain.
3-(2-Hydroxypropyl)-2-thioxoquinazolin-4(3H)-one: Contains a thioxo group instead of a mercapto group.
Uniqueness
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both hydroxypropyl and mercapto groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)12-11(13)16/h2-5,7,14H,6H2,1H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPFOCXRQWRYNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2NC1=S)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397477 |
Source
|
Record name | 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-86-5 |
Source
|
Record name | 2,3-Dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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